![molecular formula C7H5BrN4 B1520162 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine CAS No. 857641-46-4](/img/structure/B1520162.png)
2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine
Overview
Description
“2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 857641-46-4. It has a molecular weight of 225.05 and its IUPAC name is 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine” is represented by the linear formula C7H5BrN4 . The InChI code for this compound is 1S/C7H5BrN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H .Physical And Chemical Properties Analysis
“2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine” is a solid substance stored at room temperature . It has a molecular weight of 225.05 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Pharmaceutical Synthesis
Pyrazole derivatives are commonly used in the synthesis of various pharmaceutical compounds. They serve as building blocks for creating molecules with potential antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Safety and Hazards
Future Directions
While specific future directions for “2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine” are not mentioned in the retrieved data, it’s worth noting that heterocyclic compounds like this one are of great importance in the development of new drugs . They have a broad range of chemical and biological properties, making them valuable in various fields .
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHCXNGGKICQLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671956 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | |
CAS RN |
857641-46-4 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4Br-pzpm interact with palladium, and what dynamic processes are observed in the resulting complex?
A1: 4Br-pzpm acts as a N,N’-bidentate ligand, meaning it coordinates to the palladium metal center through the nitrogen atoms present in both the pyrimidine and the pyrazole rings []. This forms a complex with the general formula [Pd(η3-allyl)(4Br-pzpm)]X, where "allyl" represents an allyl group (e.g., 2Me-C3H4) and X represents a counterion (e.g., BAr′4− or CF3SO3−) [].
- Apparent allyl rotation: This involves the allyl group rapidly changing its orientation relative to the palladium-ligand plane. This is observed through spectroscopic techniques as interconversions between different hydrogen atom signals (Hsyn−Hsyn, Hanti−Hanti) on the allyl group [].
- Pd−N(pm) bond rupture: This process involves the breaking and reforming of the bond between palladium and the nitrogen atom on the pyrimidine ring. Evidence for this comes from the observation of hydrogen atom exchange (H4−H6) on the pyrimidine ring itself [].
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